An In-depth Technical Guide to Ethyl 2-fluoro-4-nitrobenzoate (CAS: 363-32-6)
An In-depth Technical Guide to Ethyl 2-fluoro-4-nitrobenzoate (CAS: 363-32-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-fluoro-4-nitrobenzoate, a key chemical intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information, tailored for professionals in research and drug development.
Physicochemical Properties
Ethyl 2-fluoro-4-nitrobenzoate is a solid compound at room temperature.[1] Its core structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and an ethyl ester group. These functional groups dictate its reactivity and utility as a versatile building block in synthetic chemistry.
All quantitative data regarding its properties are summarized in the table below for clarity and ease of comparison.
| Property | Value | Source |
| CAS Number | 363-32-6 | [2][3] |
| Molecular Formula | C₉H₈FNO₄ | [2][3] |
| Molecular Weight | 213.16 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Boiling Point | 326.2 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point | 151.1 ± 25.1 °C | [4] |
| Refractive Index | 1.528 | [4] |
| LogP | 1.9106 | [3] |
| Topological Polar Surface Area (TPSA) | 72.1 Ų | [3][4] |
| Purity (Typical) | ≥98% | [1][3] |
Spectroscopic Data
The structural integrity and purity of Ethyl 2-fluoro-4-nitrobenzoate are typically confirmed using a variety of spectroscopic techniques. While the raw spectral data is specific to each batch and supplier, the availability of these analytical methods is crucial for quality control in research and development.
| Spectroscopic Method | Purpose |
| NMR (Nuclear Magnetic Resonance) | Confirms the chemical structure and connectivity of atoms. |
| HPLC (High-Performance Liquid Chromatography) | Determines purity and quantifies impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms molecular weight and provides purity analysis.[5][6] |
Synthesis and Reactivity
The most common method for synthesizing Ethyl 2-fluoro-4-nitrobenzoate is through the Fischer esterification of its corresponding carboxylic acid. This reaction involves treating 2-fluoro-4-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst.
Detailed Experimental Protocol: Fischer Esterification
The following is a representative experimental protocol for the synthesis of an ethyl nitrobenzoate via Fischer esterification, adapted from established procedures.[7][8][9]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-4-nitrobenzoic acid (1 equivalent) and absolute ethanol (10-20 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 equivalents) to the mixture. The addition is exothermic and may cause the precipitation of the benzoic acid salt, which will redissolve upon heating.[9]
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for several hours (typically 2-8 hours).[7][10] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[9]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.
-
Neutralization: Dilute the residue with water and transfer it to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the remaining sulfuric acid and unreacted 2-fluoro-4-nitrobenzoic acid.[8][9] Continue adding the base until the evolution of CO₂ gas ceases.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[8] Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.
Applications in Drug Development
Ethyl 2-fluoro-4-nitrobenzoate is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the nitro and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities. This compound serves as a precursor for synthesizing various heterocyclic compounds and has been noted as an intermediate for tyrosine kinase inhibitors used in treating diseases like cancer.[11]
Safety and Handling
Proper handling of Ethyl 2-fluoro-4-nitrobenzoate is essential in a laboratory setting. It is classified with a "Warning" signal word and is associated with specific health hazards.
| GHS Information | Details |
| Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1][12] |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501[1] |
| Storage | Store in a dry, well-sealed container at room temperature.[1] |
References
- 1. Ethyl 2-fluoro-4-nitrobenzoate | 363-32-6 [sigmaaldrich.com]
- 2. Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4 | CID 10727300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. 363-32-6 | Ethyl 2-fluoro-4-nitrobenzoate - Moldb [moldb.com]
- 6. 363-32-6|Ethyl 2-fluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 11. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 12. almanaclifescience.com [almanaclifescience.com]
